molecular formula C15H23N3O B6720619 N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide

N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide

Cat. No.: B6720619
M. Wt: 261.36 g/mol
InChI Key: SYUIJHVAGPJPRS-UHFFFAOYSA-N
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Description

N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide is a synthetic organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and an acetamide moiety

Properties

IUPAC Name

N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-17-15(19)10-14-7-3-4-9-18(14)12-13-6-5-8-16-11-13/h5-6,8,11,14H,2-4,7,9-10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUIJHVAGPJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1CCCCN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Pyridin-3-ylmethyl Group: The piperidine ring is then functionalized with a pyridin-3-ylmethyl group through a nucleophilic substitution reaction.

    Introduction of the Acetamide Moiety: Finally, the acetamide group is introduced via an acylation reaction using ethyl acetate and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide
  • N-ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-2-yl]acetamide
  • N-ethyl-2-[1-(pyridin-4-ylmethyl)piperidin-2-yl]acetamide

Uniqueness

N-ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-3-ylmethyl group may confer distinct binding properties and pharmacological effects compared to its analogs.

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